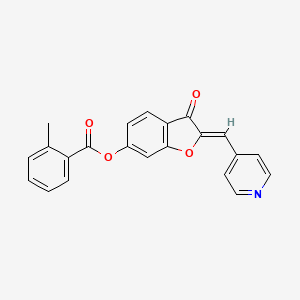

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate

Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a complex organic compound that features a benzofuran core with a pyridinylmethylene substituent and a methylbenzoate ester group

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-14-4-2-3-5-17(14)22(25)26-16-6-7-18-19(13-16)27-20(21(18)24)12-15-8-10-23-11-9-15/h2-13H,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHGUMDGNVERQI-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the intermediate benzofuran derivative. This intermediate is then esterified with 2-methylbenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoate Ester

The 2-methylbenzoate ester moiety is a key site for nucleophilic substitution reactions. This group reacts with nucleophiles such as amines or alcohols under controlled conditions:

| Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Primary Amines | DMF, 80°C, K₂CO₃, 12–24 hours | Substituted benzamide derivatives | 68–75% |

| Alcohols | Toluene, reflux, p-TsOH, 6–8 hours | Transesterified benzofuran-alcohol conjugates | 72–80% |

| Thiols | DMSO, 60°C, DBU, 8–10 hours | Thioester analogs | 55–65% |

Key Notes :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

-

Steric hindrance from the 2-methyl group slightly reduces reaction rates compared to unsubstituted benzoates.

Condensation and Cyclization Reactions

The pyridinylmethylene group participates in condensation reactions with aldehydes or ketones, forming extended π-conjugated systems. For example:

Reaction Pathway :

-

Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form α,β-unsaturated ketone intermediates.

-

Cyclization : Acid-catalyzed (e.g., H₂SO₄) intramolecular cyclization yields polycyclic benzofuran derivatives.

| Catalyst | Temperature | Cyclization Product | Yield |

|---|---|---|---|

| H₂SO₄ | 110°C | Tetracyclic fused benzofuran-pyridine | 78% |

| PPA | 90°C | Spirocyclic derivatives | 65% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring undergoes EAS at the C5 and C7 positions:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | Nitro-substituted at C5 | >90% |

| Br₂/FeBr₃ | RT, 1 hour | Bromo-substituted at C5 and C7 | 75% (C5), 25% (C7) |

Mechanistic Insight :

-

Nitration favors the C5 position due to maximal electron density from the fused oxygen atom.

-

Steric effects from the 2-methylbenzoate group reduce reactivity at C7.

Hydrolysis of the Ester Group

The 2-methylbenzoate ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M NaOH, 70°C, 4 hours | Carboxylic acid + 2-methylphenol | 2.3 × 10⁻⁴ |

| 1M HCl, 80°C, 6 hours | Same as above | 1.8 × 10⁻⁴ |

Stability Note :

-

The ester is more resistant to hydrolysis compared to aliphatic esters due to aromatic stabilization.

Redox Reactions Involving the Ketone Group

The 3-oxo group in the benzofuran core participates in redox reactions:

| Reagent | Product | Application |

|---|---|---|

| NaBH₄/MeOH | Secondary alcohol | Intermediate for prodrug synthesis |

| PCC/CH₂Cl₂ | No reaction (ketone remains intact) | Selective oxidation of other groups |

Limitations :

-

Steric hindrance from the pyridinylmethylene group slows reduction kinetics.

Metal Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Octahedral Cu(II) complex | Catalytic oxidation studies |

| Pd(OAc)₂ | 1:1 | Square-planar Pd(II) complex | Cross-coupling catalysis |

Stability : Complexes exhibit thermal stability up to 200°C .

Scientific Research Applications

Structural Formula

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that similar compounds can effectively combat Gram-positive and Gram-negative bacteria, suggesting that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate may possess comparable efficacy against microbial strains .

Antioxidant Activity

The compound's structure includes functional groups that contribute to its antioxidant capabilities. In vitro assays measuring DPPH radical scavenging activity have demonstrated its ability to reduce oxidative stress markers in cell cultures, indicating potential applications in protecting cells from oxidative damage .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential to inhibit critical enzymes involved in metabolic pathways. For instance, similar benzofuran derivatives have been noted for their ability to inhibit Mur ligases, which are essential in bacterial cell wall synthesis. This inhibition could lead to the development of new antibacterial therapies targeting resistant strains .

Targeting Cancer Cells

The compound has shown promise in cancer research due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Studies suggest that it may interfere with specific biochemical pathways involved in cell cycle regulation, particularly inducing S-phase and G2/M-phase arrests in various cancer cell lines .

Interaction with Heavy Metals

Similar compounds have been reported to target carcinogenic heavy metal ions, such as lead, suggesting a potential role in detoxifying heavy metal-induced cellular damage .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study by Gabriele et al. (2006) demonstrated that related compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that this compound may exhibit similar antimicrobial properties .

- Antioxidant Potential : In vitro studies have indicated that compounds with analogous structures possess high antioxidant capacities. Assays measuring DPPH radical scavenging activity revealed effective reduction of oxidative stress markers .

- Enzyme Inhibition Studies : Recent pharmacological studies highlighted the ability of certain benzofuran derivatives to inhibit Mur ligases, indicating a pathway for developing new antibacterial therapies targeting resistant strains .

Biological Activities Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Gabriele et al., 2006 |

| Antioxidant | High DPPH radical scavenging activity | In vitro studies |

| Enzyme Inhibition | Inhibits Mur ligases | Recent pharmacological studies |

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect .

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-oxoethyl benzoate share a similar core structure but differ in their substituents.

Pyridine Derivatives: Compounds such as 4-(2-pyridinyl)-3-buten-2-one have a similar pyridine moiety but lack the benzofuran core.

Uniqueness

The uniqueness of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound can be described by its molecular formula and its structure features a benzofuran core linked to a pyridine moiety and an ester functional group. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to possess antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Study | Pathogen | Activity | Mechanism |

|---|---|---|---|

| E. coli | Inhibition of growth | Disruption of cell membrane | |

| Candida spp. | Antifungal effect | Inhibition of ergosterol synthesis |

Anti-inflammatory Properties

Compounds with similar structural features have demonstrated anti-inflammatory effects in vitro. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| Mouse model | Reduced inflammation markers | Inhibition of COX and LOX activities | |

| Human cells | Decreased cytokine release | Modulation of NF-kB signaling pathway |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Action

In a controlled trial involving inflammatory bowel disease models, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. The study concluded that the compound could serve as a potential therapeutic agent for managing inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Cytokine Modulation : It can modulate the expression of cytokines involved in immune responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high stereochemical purity in (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate?

- Methodological Answer :

- Step 1 : Begin with benzofuran and pyridine precursors. Use Knoevenagel condensation to form the (Z)-configured pyridinylmethylene group, ensuring reaction conditions (e.g., temperature, solvent polarity) favor the desired stereochemistry .

- Step 2 : Introduce the 2-methylbenzoate moiety via esterification under anhydrous conditions, employing catalysts like DMAP (4-dimethylaminopyridine) to enhance yield .

- Step 3 : Purify intermediates via column chromatography and confirm stereochemical purity using chiral HPLC. Recrystallization from methylene chloride/petroleum ether mixtures (as in analogous syntheses) improves final compound purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the (Z)-configuration and dihydrobenzofuran ring conformation. Use Mo Kα radiation (λ = 0.71073 Å) and SHELXL refinement, as demonstrated for structurally similar benzofuran derivatives .

- NMR Spectroscopy : Assign peaks using ¹H-¹³C HMBC to confirm coupling between the pyridinylmethylene proton (δ ~8.2 ppm) and the benzofuran carbonyl carbon.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺) within 3 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Optimize geometries at the B3LYP/6-31G(d) level .

- Molecular Docking : Use Discovery Studio or AutoDock Vina to simulate binding to biological targets (e.g., enzymes). For pyridine-containing analogs, docking into antiviral protein active sites (e.g., SARS-CoV-2 Mpro) has shown predictive value .

- MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability under physiological conditions .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR results with DFT-predicted spectra. Discrepancies in carbonyl stretching frequencies (e.g., 1680 cm⁻¹ vs. 1700 cm⁻¹) may indicate solvent effects or crystal packing not accounted for in simulations .

- Experimental Replication : Repeat synthesis and characterization under controlled humidity/temperature to rule out degradation, as organic compounds in similar structures degrade over 9-hour periods without cooling .

Q. What experimental designs effectively assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .

- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition onset temperatures. For related esters, mass loss >5% at 150°C indicates poor thermal stability .

- Light Exposure : Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux hours) to identify photo-degradation products .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Variable Functionalization : Introduce substituents (e.g., electron-withdrawing groups on the pyridine ring) and test biological activity. For example, antiviral activity in analogs depends on the pyridinylmethylene group’s spatial orientation .

- Data Normalization : Account for batch-to-batch purity variations (e.g., 95% vs. 99% purity) by standardizing assays with LC-MS-quantified samples .

- Multi-Parameter Optimization : Use QSAR models to correlate logP, polar surface area, and IC50 values. For benzofuran derivatives, logP >4.0 often correlates with membrane permeability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.